![molecular formula C10H7BrF3NO B2549330 N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1487454-97-6](/img/structure/B2549330.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C10H7BrF3NO and its molecular weight is 294.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
A pivotal study demonstrated an efficient room temperature copper(I) mediated 5-endo radical cyclisation, using bromo-enamides to furnish regioisomeric mixtures of unsaturated pyrrolidinones. This process, which includes an initial 5-endo radical cyclisation followed by oxidation and elimination of H+, showcases the compound's utility in synthesizing complex organic structures (Clark et al., 1999). Furthermore, the synthesis of spirocyclic compounds via regiospecific palladium catalysed cyclisation reactions of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid demonstrates another application in organic chemistry, providing spirocyclic products with good to excellent yield without double bond isomerisation (Grigg et al., 1989).
Anti-inflammatory and Antimicrobial Potential
Investigations into the anti-inflammatory potential of N-arylcinnamamide derivatives have shown significant results. A series of derivatives were tested for their ability to attenuate lipopolysaccharide-induced NF-κB activation, demonstrating more potent effects than the parental cinnamic acid. Certain compounds exhibited high inhibition effects on transcription factor NF-κB, comparable to the reference drug prednisone, suggesting a novel mode of action distinct from prednisone (Hošek et al., 2019).
Additionally, the antimicrobial efficacy of these compounds has been explored, with certain N-arylcinnamanilides displaying significant activity against MRSA isolates and M. tuberculosis, suggesting their promise as novel antimicrobial agents with potential synergistic effects when combined with ciprofloxacin against MRSA (Bąk et al., 2020).
Solubility and Characterization Studies
Solubility studies of related acrylamide derivatives in methanol–ethanol solutions provide essential data for industrial product and process design, highlighting the importance of understanding the solid–liquid equilibrium of such compounds for their practical applications in polymerization reactions (Yao et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide may also have multiple targets.
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-4-6(10(12,13)14)3-7(11)5-8/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARNNOAXGFTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dimethylphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2549247.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2549249.png)

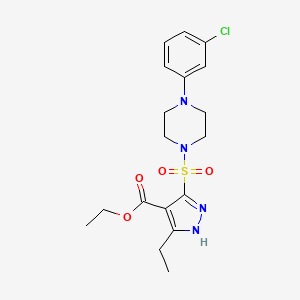
![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
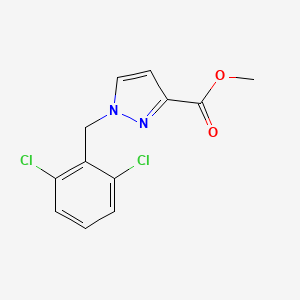
![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)
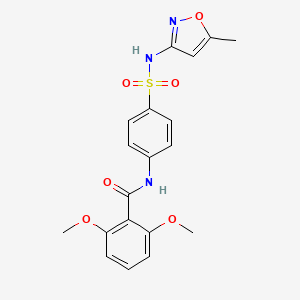
![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)
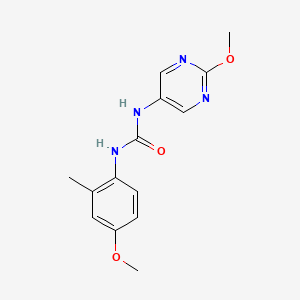
![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)
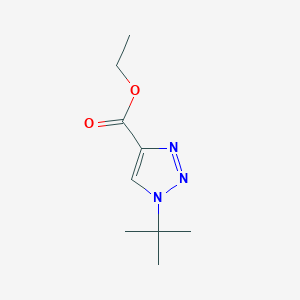
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2549268.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)
